

# Specificity Showdown: Covalent vs. Allosteric p97 Inhibitors in the Spotlight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NMS-859

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A comprehensive guide for researchers navigating the landscape of p97-targeted therapies, this report delves into a critical comparison of covalent and allosteric p97 inhibitors. We provide a detailed analysis of their specificity, supported by experimental data, to aid in the selection of the most appropriate tool for preclinical research and drug development.

The AAA+ ATPase p97 (also known as VCP) has emerged as a compelling therapeutic target in oncology and other diseases due to its central role in protein homeostasis.[1][2][3] p97 is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[1][2][3][4] Consequently, inhibiting p97 offers a promising strategy to disrupt these pathways and selectively target cells under proteotoxic stress, such as cancer cells.[2][3][4]

Two primary classes of small molecule inhibitors have been developed to target p97: ATP-competitive (often covalent) and allosteric inhibitors. While both aim to abrogate p97's ATPase activity, they do so via distinct mechanisms, leading to significant differences in their specificity and off-target effect profiles. This guide provides an objective comparison of these two classes, focusing on key specificity data and the experimental methodologies used to generate them.

## Quantitative Comparison of p97 Inhibitors

The following tables summarize the inhibitory potency and selectivity of representative covalent (ATP-competitive) and allosteric p97 inhibitors.

Covalent/ATP-Competitive Inhibitors	Target	IC50 (nM)	Notes
CB-5083	p97 (D2 ATPase domain)	11	ATP-competitive, reversible.[5] Failed in Phase I clinical trials due to off-target effects on phosphodiesterase-6 (PDE6), causing visual disturbances.[5] [6][7][8][9]
FL-18	p97 (D2 ATP site Cysteine)	59.3	Targeted covalent inhibitor with proteome-wide selectivity.[10]
ML240	p97 (D2 ATPase domain)	~100-200 (inferred)	ATP-competitive, D2-selective.[11][12]
ML241	p97 (D2 ATPase domain)	~100-200 (inferred)	ATP-competitive, D2-selective.[11][12]

Allosteric Inhibitors	Target	IC50 (nM)	Notes
NMS-873	p97 (Allosteric site at D1-D2 interface)	30	Highly selective for p97 over other AAA ATPases and kinases. [13] However, it has shown some off-target effects on mitochondrial oxidative phosphorylation.[14] Can overcome resistance to ATP-competitive inhibitors. [15][16]
UPCDC-30245	p97 (Allosteric site)	N/A	Can overcome resistance to ATP-competitive inhibitors. [15][16]

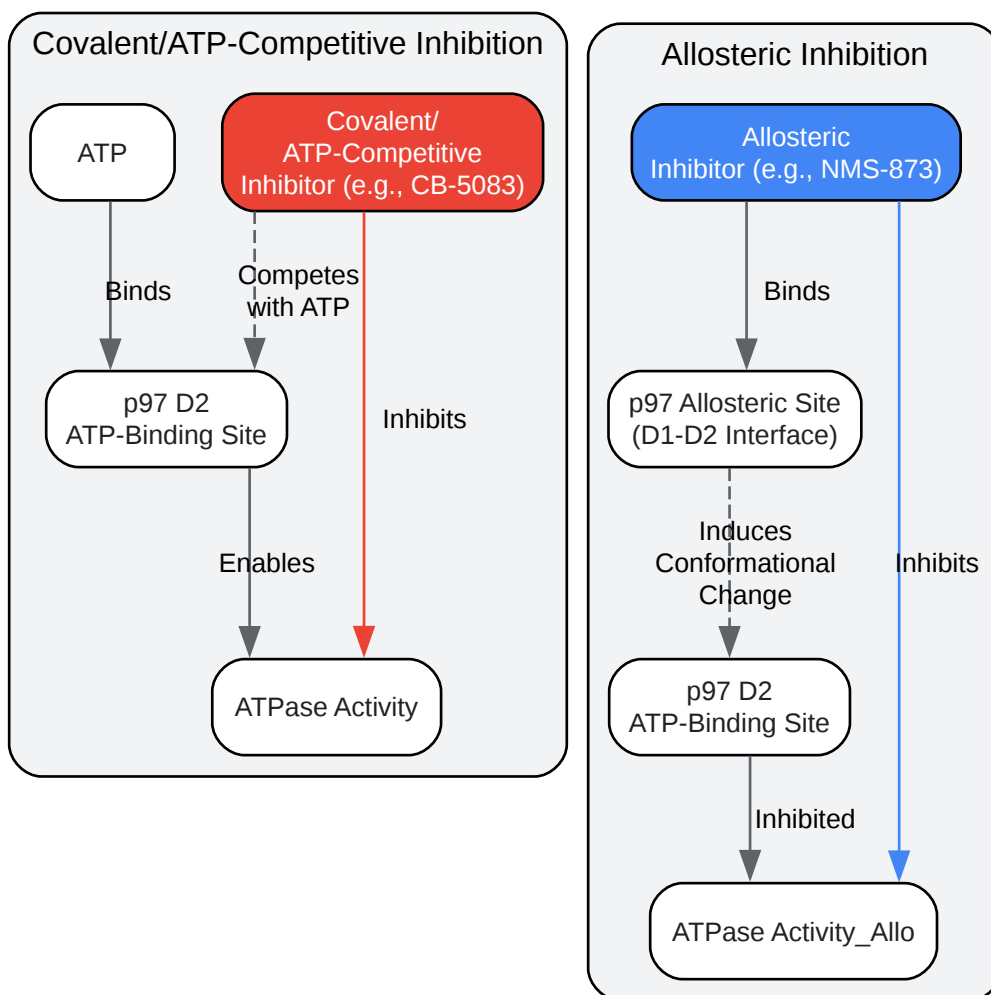
## Mechanisms of Action and Specificity

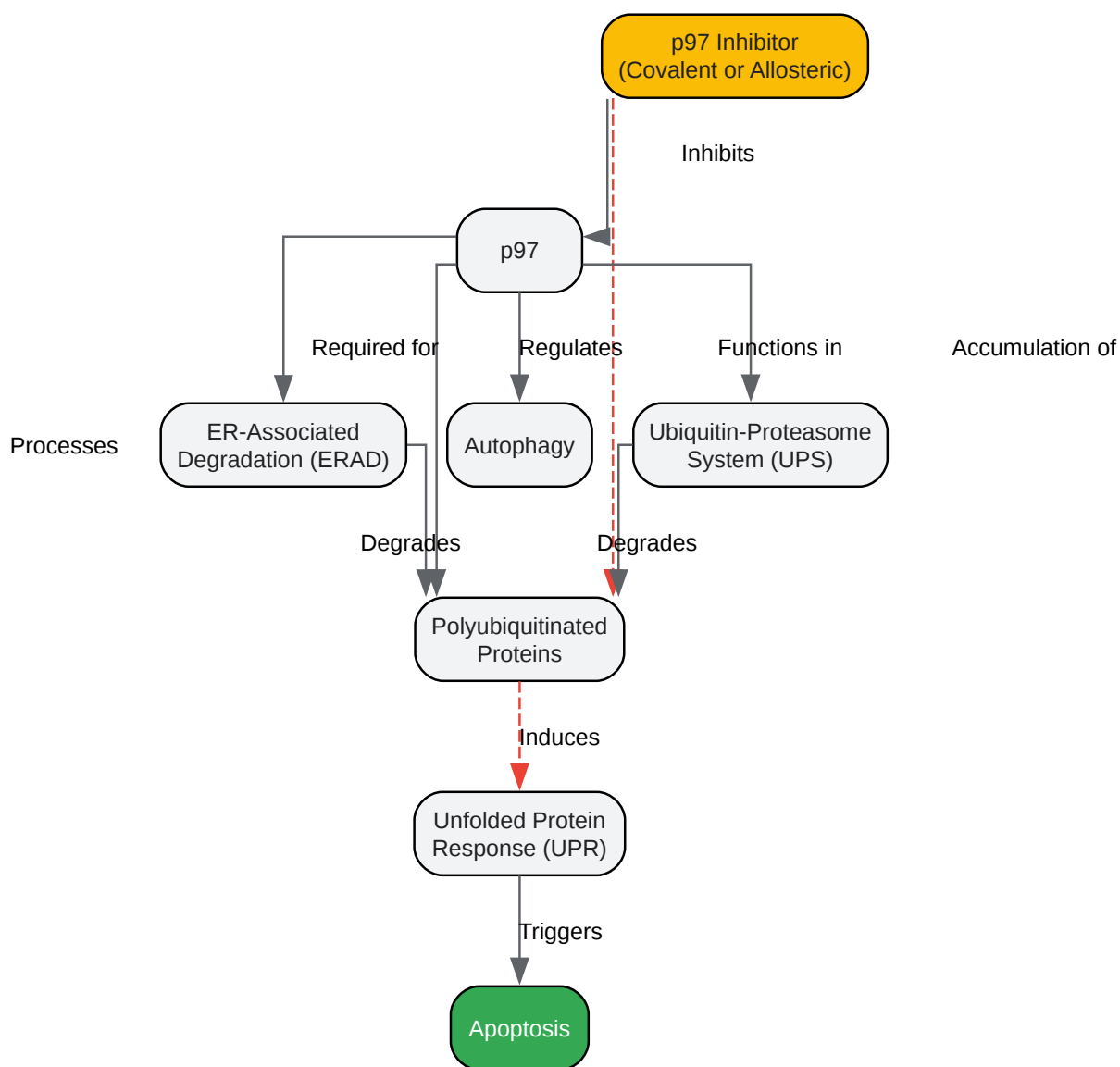
The distinct binding modes of covalent and allosteric inhibitors fundamentally influence their specificity.

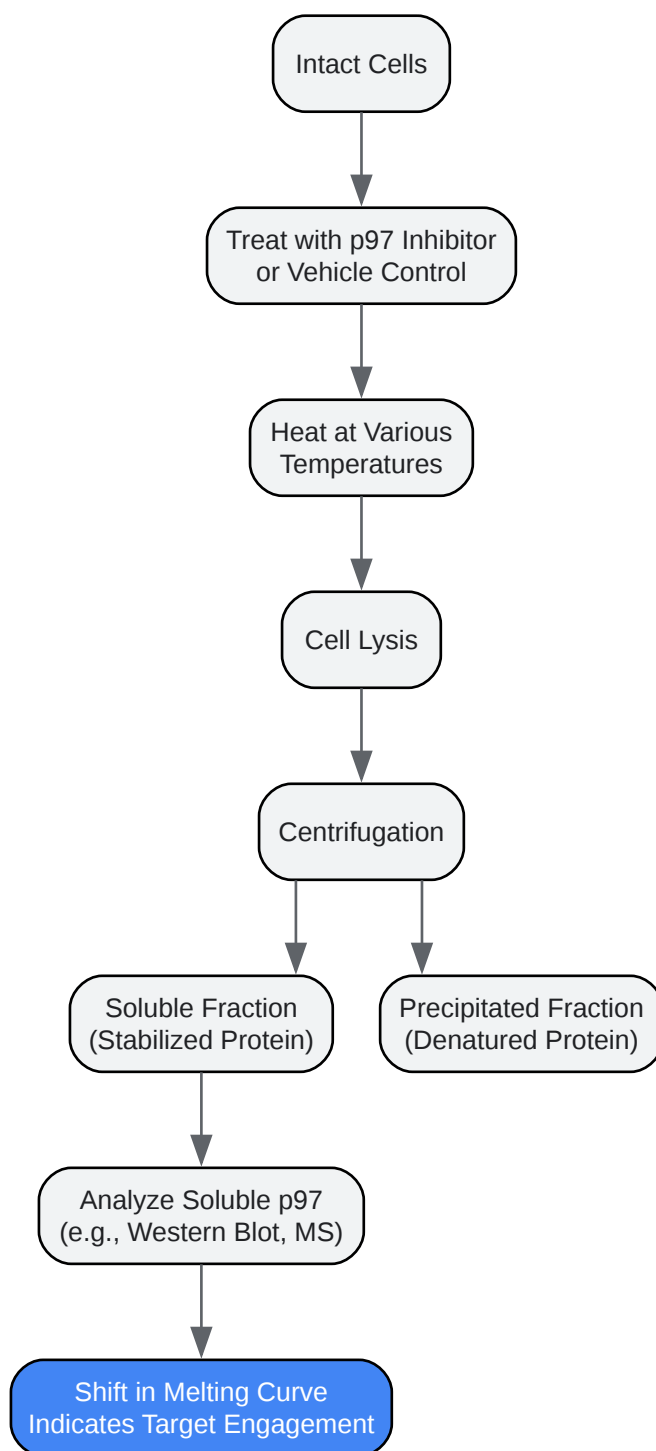
Covalent/ATP-Competitive Inhibitors like CB-5083 function by competing with ATP for binding to the D2 ATPase domain of p97.[6] While potent, the high degree of similarity among ATP-binding sites across the proteome presents a significant challenge for achieving high specificity. This is exemplified by the off-target inhibition of PDE6 by CB-5083, which ultimately led to the termination of its clinical trials.[7][8][9] More recent developments in targeted covalent inhibitors, such as FL-18, which irreversibly binds to a specific cysteine residue within the D2 ATP site, have shown promise for improved proteome-wide selectivity.[10]

Allosteric Inhibitors, such as NMS-873, bind to a unique pocket at the interface of the D1 and D2 domains, a site that is not conserved across other ATPases.[14][17] This allosteric modulation locks the enzyme in an inactive conformation.[14] This distinct mechanism of action

generally confers higher selectivity for p97.[13] Notably, allosteric inhibitors have demonstrated the ability to overcome resistance mechanisms that emerge against ATP-competitive inhibitors, which often involve mutations in the ATP-binding pocket.[15][16][18] However, even highly selective allosteric inhibitors are not without potential off-target effects, as seen with NMS-873's impact on mitochondrial function.[14]







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- To cite this document: BenchChem. [Specificity Showdown: Covalent vs. Allosteric p97 Inhibitors in the Spotlight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609607#specificity-comparison-of-covalent-vs-allosteric-p97-inhibitors]

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